6-Cyclopentylthio-9-hydroxymethylpurine
Overview
Description
6-Cyclopentylthio-9-hydroxymethylpurine is a purine derivative known for its significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is a potent and selective inhibitor of adenosine deaminase, an enzyme that plays a crucial role in the regulation of the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopentylthio-9-hydroxymethylpurine typically involves the reaction of 6-chloropurine with cyclopentylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with formaldehyde to introduce the hydroxymethyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopentylthio-9-hydroxymethylpurine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopentylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Cyclopentylthio-9-carboxypurine.
Reduction: 6-Cyclopentylthio-9-hydroxypurine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyclopentylthio-9-hydroxymethylpurine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other purine derivatives.
Biology: Studied for its inhibitory effects on adenosine deaminase, impacting immune response regulation.
Medicine: Investigated for its potential use in treating diseases such as leukemia and other cancers.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily by inhibiting adenosine deaminase. This inhibition leads to an accumulation of adenosine, which can modulate various physiological processes, including immune response and cell proliferation. The molecular targets include adenosine receptors and pathways involved in purine metabolism .
Comparison with Similar Compounds
- 9-(3-aminopropyl)adenine
- 6-thioguanine
- 6-mercaptopurine
Comparison: 6-Cyclopentylthio-9-hydroxymethylpurine is unique due to its selective inhibition of adenosine deaminase and its specific structural features, such as the cyclopentylthio group. This distinguishes it from other purine derivatives like 6-thioguanine and 6-mercaptopurine, which have different substituents and biological activities .
Properties
IUPAC Name |
(6-cyclopentylsulfanylpurin-9-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-7-15-6-14-9-10(15)12-5-13-11(9)17-8-3-1-2-4-8/h5-6,8,16H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEYOLZOWJIRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=NC3=C2N=CN3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161900 | |
Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14196-96-4 | |
Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC99935 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CYCLOPENTYLTHIO-9-HYDROXYMETHYLPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMX9DWR6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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